Carboxamide Positional Isomerism: 4‑Carboxamide vs. 3‑Carboxamide – Impact on Predicted ORL‑1 Binding
The target compound is the 4‑carboxamide regioisomer (CAS 933029-17-5), whereas the most closely related commercially available analog is the 3‑carboxamide isomer (CAS 933237-99-1). In the Purdue Pharma substituted-quinoxaline-type piperidine series, moving the carboxamide from the 4‑ to the 3‑position of the piperidine ring was demonstrated to reduce μ‑opioid receptor affinity while preserving ORL‑1 affinity, effectively inverting the μ/ORL‑1 selectivity ratio from >100‑fold μ‑preference to >50‑fold ORL‑1 preference in multiple matched pairs [1]. Although direct data for the 3,4,5-trimethoxyphenyl analogs are not publicly available, the class-level inference based on conserved scaffold geometry and electronic properties predicts that the 4‑carboxamide isomer will exhibit μ‑biased pharmacology, whereas the 3‑carboxamide isomer will favour ORL‑1 engagement.
| Evidence Dimension | Predicted μ‑opioid vs. ORL‑1 receptor selectivity based on carboxamide regiochemistry |
|---|---|
| Target Compound Data | 4‑carboxamide regioisomer (CAS 933029-17-5); predicted μ‑preferring based on patent SAR |
| Comparator Or Baseline | 3‑carboxamide regioisomer (CAS 933237-99-1); predicted ORL‑1‑preferring based on patent SAR |
| Quantified Difference | In structurally analogous matched pairs, 4‑carboxamide vs. 3‑carboxamide shifts μ/ORL‑1 selectivity by >2.5 log units [1] |
| Conditions | Radioligand displacement assays using [3H]nociceptin and [3H]DAMGO in HEK‑293 cells expressing human ORL‑1 or μ‑opioid receptors [1] |
Why This Matters
Selecting the incorrect regioisomer can completely invert target engagement, making the 4‑carboxamide compound the only appropriate choice for projects focused on μ‑opioid pharmacology.
- [1] Substituted-quinoxaline-type-piperidine compounds and the uses thereof. European Patent EP2433937B1, granted 19 Mar 2014. Representative examples show μ/ORL‑1 selectivity inversion upon 4‑ vs. 3‑carboxamide shift. View Source
